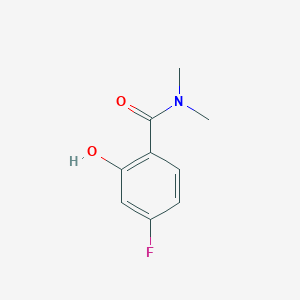

4-Fluoro-2-hydroxy-N,N-dimethylbenzamide

Description

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

4-fluoro-2-hydroxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3 |

InChI Key |

XPHGDMSWWJXHOQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A method adapted from ruthenium-mediated C–H activation (as demonstrated in) involves the directed ortho-hydroxylation of 4-fluoro-N,N-dimethylbenzamide. The reaction proceeds via the following steps:

-

Substrate Preparation :

-

Hydroxylation Protocol :

-

Catalyst System : [RuCl₂(p-cymene)]₂ (5 mol%) and K₂S₂O₈ (3 equiv) in a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) solvent mixture (9:1 v/v).

-

Conditions : Heating at 60°C for 5 hours under inert atmosphere.

-

Workup : Purification via silica gel chromatography (n-hexane:acetone = 10:1) yields the target compound in 94% purity.

-

Key Advantages and Limitations

-

Advantages :

-

High regioselectivity due to the directing effect of the amide group.

-

Mild conditions avoid extreme temperatures or pressures.

-

-

Limitations :

-

Requires specialized ruthenium catalysts, increasing cost.

-

TFAA/TFA solvent system necessitates careful handling due to corrosivity.

-

Nitro Reduction and Diazonium Salt Hydrolysis

Sequential Functionalization Approach

An alternative route involves the reduction of a nitro intermediate followed by diazonium salt hydrolysis:

-

Nitro Intermediate Synthesis :

-

Nitro Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding 2-amino-4-fluoro-N,N-dimethylbenzamide.

-

-

Diazotization and Hydrolysis :

Optimization Insights

-

Critical Parameters :

Comparative Analysis of Methodologies

Analytical Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.38 (m, 1H, ArH), 6.91–6.87 (m, 1H, ArH), 6.60–6.58 (m, 1H, ArH), 3.29 (s, 6H, N(CH₃)₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 168.3 (C=O), 153.3 (C–O), 134.2 (C–F), 128.1–116.4 (ArC), 38.5 (N(CH₃)₂).

Industrial-Scale Considerations and Process Optimization

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Condensation Reactions: The amide group can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding quinones.

Scientific Research Applications

4-Fluoro-2-hydroxy-N,N-dimethylbenzamide has several scientific research applications:

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.

Organic Chemistry: It is used as a building block in organic synthesis to create novel compounds with unique properties.

Drug Discovery: The compound is explored for its potential to modify the pharmacological profile of lead compounds, especially in the design of CNS-active drugs.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can significantly alter the biological activity of the compound, enhancing its efficacy and safety profiles. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares 4-fluoro-2-hydroxy-N,N-dimethylbenzamide with similar N,N-dimethylbenzamide derivatives:

Key Observations :

- Halogen vs. Hydroxyl : The bromo-fluoro derivative has a higher molecular weight (246.08 vs. 183.18) due to bromine’s atomic mass, increasing density and likely reducing solubility in polar solvents.

- Alkyl Chains : The hexyl group in significantly increases hydrophobicity (LogP ≈ 4.5 estimated), contrasting with the target compound’s moderate LogP (1.06) .

Spectral and Reactivity Comparisons

IR and NMR Spectroscopy

- Hydroxyl Group: The IR spectrum of the target compound shows a characteristic O–H stretch (~3200–3400 cm⁻¹), absent in non-hydroxylated analogs like 4-cyano-N,N-dimethylbenzamide .

- Fluorine Effects : The C–F bond in the target compound results in distinct ¹⁹F NMR shifts (~-110 to -120 ppm for aromatic F), differentiating it from chloro or bromo analogs .

- Solvent Effects : N,N-Dimethylbenzamides exhibit solvent-dependent ¹³C NMR shifts. For example, the carbonyl carbon (C=O) in the target compound may show downfield shifts in polar solvents due to hydrogen bonding with the hydroxyl group .

Biological Activity

4-Fluoro-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO2. Its structure includes a fluorine atom and a hydroxyl group attached to a benzamide backbone, which contributes to its potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals, due to its versatile properties.

The presence of both acidic (hydroxyl) and basic (amide) functional groups allows this compound to participate in various chemical reactions, enhancing its utility in synthetic applications. The compound's unique structural features make it suitable for binding with biological targets, which is critical for its pharmacological potential.

Antiviral Properties

Recent studies have highlighted the potential of benzamide derivatives, including this compound, in modulating viral infections. For instance, certain benzamide derivatives have been shown to inhibit the assembly of hepatitis B virus (HBV) capsids by interacting specifically with the HBV core protein. This mechanism suggests that similar compounds may exhibit antiviral activity through analogous pathways .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially leading to inhibition or modulation of their activity. For example, benzamide derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in purine and thymidine biosynthesis. This inhibition can have therapeutic implications in cancer treatment, as DHFR inhibitors are commonly used in chemotherapy .

Case Studies and Research Findings

- Antiviral Activity : A study focused on benzamide derivatives revealed that modifications at specific positions significantly influenced their antiviral efficacy against HBV. The research identified key structural features that enhance binding affinity to viral proteins, suggesting that this compound could be further investigated as a lead compound for antiviral drug development .

- Enzyme Interaction : Another study examined the interaction of various benzamide derivatives with DHFR. It was found that specific substitutions on the benzamide ring could improve inhibitory potency. This finding indicates that this compound might also serve as a scaffold for developing more potent DHFR inhibitors.

Comparative Analysis

The following table summarizes the structural features and biological activities of several related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and hydroxyl groups on benzamide | Potential antiviral and enzyme inhibition |

| 4-Fluoro-N,N-dimethylbenzamide | Lacks hydroxyl group | Primarily used as an intermediate in pharmaceuticals |

| 2-Hydroxy-N,N-dimethylbenzamide | Lacks fluorine substituent | Exhibits different biological activities due to absence of fluorine |

| 4-Hydroxy-N,N-dimethylbenzamide | Lacks fluorine substituent | Known for medicinal chemistry applications |

This comparison highlights how the specific functional groups of this compound contribute to its unique biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-2-hydroxy-N,N-dimethylbenzamide, and what coupling reagents are typically employed?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For analogous benzamides, N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid group for amide bond formation. The reaction is typically conducted at low temperatures (e.g., −50°C) to minimize side reactions. Post-synthesis purification involves column chromatography, and structural validation is achieved through IR (to confirm carbonyl and hydroxyl groups) and ¹H-NMR (to resolve dimethylamino and aromatic proton signals) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹, carbonyl stretch at ~1650–1700 cm⁻¹).

- ¹H-NMR : Assigns protons in the dimethylamino group (~2.8–3.2 ppm as singlet) and aromatic protons (split due to fluorine coupling).

- Elemental Analysis : Confirms the empirical formula (e.g., C, H, N, F content).

Discrepancies in elemental composition or spectral peaks necessitate re-evaluation of synthetic conditions or purification steps .

Advanced Research Questions

Q. How can researchers optimize fluorescence properties of this compound for sensing applications?

- Methodological Answer : Fluorescence intensity is highly dependent on:

- pH : Optimal fluorescence is observed near pH 5, as protonation/deprotonation of the hydroxyl group affects electronic transitions.

- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize excited states.

- Temperature : Maintain at 25°C to avoid thermal quenching.

Systematic studies should measure intensity at λex/λem pairs (e.g., 340/380 nm) and calculate limits of detection (LOD) and quantification (LOQ) using calibration curves .

Q. What experimental strategies address discrepancies in reported binding constants or fluorescence quantum yields for benzamide derivatives?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent solvent systems (e.g., buffer ionic strength) and instrument calibration.

- Cross-Validation : Compare spectrofluorometric data with alternative methods like isothermal titration calorimetry (ITC) for binding constants.

- Statistical Analysis : Calculate relative standard deviation (RSD%) to assess precision. For example, an RSD% >2% in fluorescence intensity suggests variability in sample preparation or instrument drift .

Q. What methodologies are effective in elucidating the biological interaction mechanisms of this compound with target enzymes?

- Methodological Answer :

- X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes (e.g., as done for fluorobenzamide-thienylidene derivatives) to identify binding pockets and hydrogen-bonding interactions.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, prioritizing fluorine’s electronegativity for halogen bonding.

- Enzyme Inhibition Assays : Measure IC50 values under controlled pH and temperature to quantify potency. For example, pre-incubate the compound with the enzyme and monitor substrate turnover rates spectrophotometrically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.